N,N'-[Propane-1,3-diylbis(sulfanediylethane-2,1-diyl)]di(undec-10-enamide)
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Overview
Description
N,N’-[Propane-1,3-diylbis(sulfanediylethane-2,1-diyl)]di(undec-10-enamide) is a complex organic compound characterized by its unique structure, which includes a propane backbone linked to two sulfanediylethane groups and two undec-10-enamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Propane-1,3-diylbis(sulfanediylethane-2,1-diyl)]di(undec-10-enamide) typically involves a multi-step process. One common method includes the reaction of propane-1,3-dithiol with 2-bromoethanol to form the intermediate compound, which is then reacted with undec-10-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-[Propane-1,3-diylbis(sulfanediylethane-2,1-diyl)]di(undec-10-enamide) can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The amide groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N,N’-[Propane-1,3-diylbis(sulfanediylethane-2,1-diyl)]di(undec-10-enamide) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-[Propane-1,3-diylbis(sulfanediylethane-2,1-diyl)]di(undec-10-enamide) involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context in which the compound is used, such as inhibiting an enzyme or activating a receptor.
Comparison with Similar Compounds
Similar Compounds
- N,N’-[Propane-2,2-diylbis(sulfanediyl)]bis(ethane-2,1-diyl)diacrylamide
- N,N’-[Propane-2,2-diylbis(sulfanediyl)]bis(ethane-2,1-diyl)diamide
Uniqueness
N,N’-[Propane-1,3-diylbis(sulfanediylethane-2,1-diyl)]di(undec-10-enamide) is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
61796-74-5 |
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Molecular Formula |
C29H54N2O2S2 |
Molecular Weight |
526.9 g/mol |
IUPAC Name |
N-[2-[3-[2-(undec-10-enoylamino)ethylsulfanyl]propylsulfanyl]ethyl]undec-10-enamide |
InChI |
InChI=1S/C29H54N2O2S2/c1-3-5-7-9-11-13-15-17-20-28(32)30-22-26-34-24-19-25-35-27-23-31-29(33)21-18-16-14-12-10-8-6-4-2/h3-4H,1-2,5-27H2,(H,30,32)(H,31,33) |
InChI Key |
IXXKFKHWPIIVKT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC(=O)NCCSCCCSCCNC(=O)CCCCCCCCC=C |
Origin of Product |
United States |
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